molecular formula C21H24N2O3 B2367057 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide CAS No. 941910-93-6

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide

Cat. No.: B2367057
CAS No.: 941910-93-6
M. Wt: 352.434
InChI Key: XNHCGBWQFDIYII-UHFFFAOYSA-N
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Description

This compound is known for its unique properties and diverse functionalities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide typically involves the reaction of 1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinoline with phenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic anhydride and pyridine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenoxyacetamide moiety can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can result in various substituted phenoxyacetamide derivatives.

Scientific Research Applications

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methoxyphenoxy)acetamide
  • N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
  • N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Uniqueness

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenoxyacetamide stands out due to its unique combination of the quinoline and phenoxyacetamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-15(2)13-23-19-10-9-17(12-16(19)8-11-21(23)25)22-20(24)14-26-18-6-4-3-5-7-18/h3-7,9-10,12,15H,8,11,13-14H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNHCGBWQFDIYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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